3-iodobenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone
Overview
Description
3-Iodobenzaldehyde is used as an organic reagent . It can be prepared by the iodination of benzaldehyde using 1,3-diiodo-5,5-dimethylhydantoin in sulfuric acid . 4-Amino-4H-1,2,4-triazole is a heterocyclic compound .
Synthesis Analysis
The synthesis of 4-amino-4H-1,2,4-triazole derivatives has been reported in the literature . A novel series of pyrazolyl [1,2,4]triazoles has been synthesized by the reaction of polyfunctionalized-triazole with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid .Molecular Structure Analysis
The molecular structure of these compounds can be determined using techniques like IR, NMR, and Mass spectroscopy .Chemical Reactions Analysis
The reaction between triazole and arylidene malononitriles in DMF afforded Schiff base compounds . The same products were synthesized via the reaction of triazole with the corresponding aromatic aldehydes .Physical and Chemical Properties Analysis
4-Amino-4H-1,2,4-triazole is a crystalline compound with a melting point of 84-86 °C .Safety and Hazards
Future Directions
The synthesis of novel 1,2,4-triazole derivatives containing pyrazole moiety is a significant and absorbing research topic in organic chemistry due to their wide range of pharmaceutical activities . Future research could focus on synthesizing new derivatives and studying their biological activities.
Properties
IUPAC Name |
3-N-[(E)-(3-iodophenyl)methylideneamino]-1,2,4-triazole-3,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN6/c10-8-3-1-2-7(4-8)5-12-14-9-15-13-6-16(9)11/h1-6H,11H2,(H,14,15)/b12-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOYYOOLZZTGEV-LFYBBSHMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=NNC2=NN=CN2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)/C=N/NC2=NN=CN2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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